molecular formula C8H8BrF B1611987 2-Bromo-4-ethyl-1-fluorobenzene CAS No. 891843-33-7

2-Bromo-4-ethyl-1-fluorobenzene

Cat. No.: B1611987
CAS No.: 891843-33-7
M. Wt: 203.05 g/mol
InChI Key: CJXWORGKEZAUAP-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are replaced by bromine, ethyl, and fluorine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethyl-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form ethane derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and boronic acids are used under mild conditions with bases like potassium carbonate in aqueous or alcoholic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethane derivatives.

Scientific Research Applications

2-Bromo-4-ethyl-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through the formation of a negatively charged intermediate. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-iodobenzene
  • 1-Bromo-4-fluorobenzene
  • 2-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-4-ethyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-4-ethyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWORGKEZAUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595778
Record name 2-Bromo-4-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891843-33-7
Record name 2-Bromo-4-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 84A (9.8 g, 45 mmol) in trifluoroacetic acid (20 mL) was added triethylsilane (14.3 mL, 90 mmol). After stirring at 50° C. for 6 h, the reaction was quenched with 100 mL of saturated NaHCO3 solution and extracted with diethyl ether (3×). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The resulting residue was distilled at 200° C. to give 84B (85% purity).
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 3′-bromo-4′-fluoroacetophenone (6.80 g, 31.3 mmol) in 31 mL TFA, was added triethylsilane (15 mL). The mixture was stirred at rt for 20 h, then concentrated. The crude product was purified by flash chromatography (100% hexanes, 2×) to afford 4.33 g of Intermediate 228.1 as a colorless oil.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-ethyl-1-fluorobenzene
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